5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid
CAS No.:
Cat. No.: VC18307175
Molecular Formula: C24H29BrO3
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29BrO3 |
|---|---|
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | 5-bromo-2,7-ditert-butyl-9,9-dimethylxanthene-4-carboxylic acid |
| Standard InChI | InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27) |
| Standard InChI Key | VQLMHWKCNIPIII-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC(=CC(=C2OC3=C1C=C(C=C3Br)C(C)(C)C)C(=O)O)C(C)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a xanthene core (a tricyclic system with two benzene rings fused to a central oxygen-containing ring) substituted at positions 2 and 7 with tert-butyl groups, positions 4 and 9 with carboxylic acid and methyl groups, respectively, and a bromine atom at position 5 (Fig. 1) . Key structural attributes include:
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Steric Protection: The tert-butyl groups at positions 2 and 7 prevent unwanted side reactions by shielding reactive sites .
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Electron-Withdrawing Effects: The bromine atom and carboxylic acid group modulate electronic properties, enhancing stability and reactivity in catalytic cycles .
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Crystallographic Data: Single-crystal X-ray studies of related xanthene derivatives reveal planar aromatic systems with bond lengths of 1.39–1.42 Å for C–C bonds in the central ring and 1.76 Å for C–Br bonds .
Table 1: Physical and Spectral Properties
Synthesis and Modifications
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Xanthene Core Formation: Dibenzofuran or xanthene precursors are functionalized via Suzuki-Miyaura cross-coupling to introduce tert-butyl and methyl groups .
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) selectively brominates position 5 .
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Carboxylic Acid Installation: A Heck reaction or carboxylation with CO₂ introduces the carboxylic acid group at position 4 .
Key Reaction Conditions:
Derivative Synthesis
The carboxylic acid group enables further functionalization:
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Esterification: Treatment with MeOH/H₂SO₄ yields methyl esters for improved solubility .
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Metal Coordination: Reacts with Mn(III), Fe(III), or Co(II) salts to form Schiff base complexes for catalysis .
Applications in Catalysis
Hangman Salen Complexes
The compound is a precursor for "Hangman" salen ligands, where two xanthene units are linked cofacially to create a cavity for bimetallic centers (Fig. 2) . These architectures enhance catalytic efficiency in:
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Oxygen Evolution: Mn-based Hangman complexes dismutate H₂O₂ with turnover numbers (TON) >10,000 .
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Epoxidation: Fe-Hangman systems achieve 85% yield in styrene epoxidation using NaOCl .
Table 2: Catalytic Performance of Hangman Complexes
| Substrate | Catalyst | TON | Conditions | Source |
|---|---|---|---|---|
| H₂O₂ | Mn[HSX*-COOH]Cl | 12,450 | 25°C, CH₂Cl₂/MeOH | |
| 1,2-Dihydronapthalene | Fe₂DSXCl₂ | 320 | 0°C, CH₃CN |
Mechanistic Insights
Density functional theory (DFT) studies reveal:
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Hydrogen Bonding: The carboxylic acid stabilizes hydroperoxide intermediates via H-bonding (O···O distance: 2.65 Å) .
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Electron Transfer: Bromine withdraws electron density, lowering the Mn(V)/Mn(IV) redox potential by 150 mV .
Stability and Industrial Relevance
Thermal and Oxidative Stability
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Thermogravimetric Analysis (TGA): Decomposition onset at 220°C .
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Light Sensitivity: Degrades under UV light (λ < 300 nm), requiring amber glass storage .
Scale-Up Challenges
Industrial production faces hurdles:
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